2,3-dimethoxy-N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzamide
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Description
Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . They have applications in the treatment of cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .
Synthesis Analysis
Benzamide compounds can be synthesized starting from 2,3-dimethoxybenzoic acid or similar compounds and amine derivatives . The products are usually purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using various spectroscopic methods including IR, 1H NMR, and 13C NMR .Chemical Reactions Analysis
Benzamides can undergo various chemical reactions, including those that result in antioxidant, free radical scavenging, and metal chelating activity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4/c1-17-16-24(29-18-12-14-21(34-2)15-13-18)32-27(28-17)31-20-10-8-19(9-11-20)30-26(33)22-6-5-7-23(35-3)25(22)36-4/h5-16H,1-4H3,(H,30,33)(H2,28,29,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGLSZSMFCYHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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